
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is an organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a dimethylpentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one typically involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. This process is carried out in the presence of alcohols and hydrogenation catalysts, such as support-free shaped bodies of pressed metal powders from the iron subgroup of transition group VIII of the Periodic Table . The reaction is conducted in a fixed bed reactor under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient conversion rates and scalability. The use of fixed bed reactors and optimized reaction conditions ensures consistent product quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-4,4-dimethylpentane-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethylpentane-3-one: Similar structure but lacks the hydroxy group.
1-(4-Chlorophenyl)-1-hydroxy-4-methylpentan-3-one: Similar structure with a different substitution pattern on the pentanone backbone.
Uniqueness
1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6313-28-6 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11,15H,8H2,1-3H3 |
Clé InChI |
KEMOKABOBGZZID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
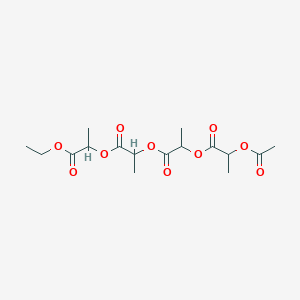
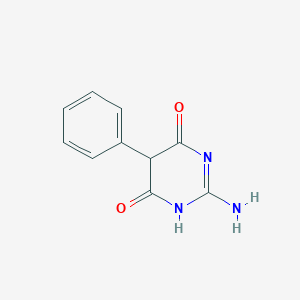
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

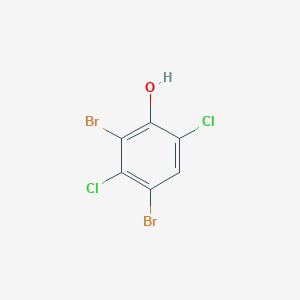

![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
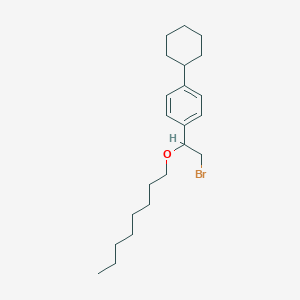

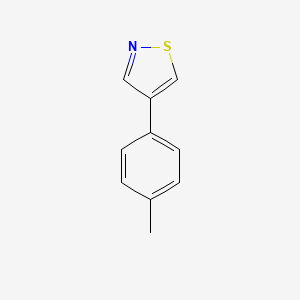
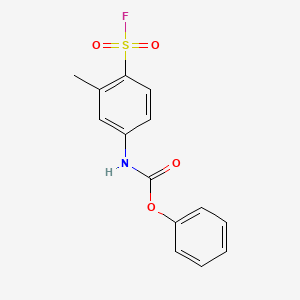
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
